molecular formula C14H10BrFO B011718 4'-Bromo-2-(4-fluorophenyl)acetophenone CAS No. 107028-32-0

4'-Bromo-2-(4-fluorophenyl)acetophenone

Cat. No. B011718
M. Wt: 293.13 g/mol
InChI Key: ACHOHVUUDBKYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related bromoacetophenone derivatives typically involves multi-step reactions starting from readily available precursors. A notable method includes bromination, followed by acylation reactions. For instance, bromo-dichloroacetophenone derivatives have been synthesized through bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene, achieving a yield of 70% (Yang Feng-ke, 2004). Furthermore, the Suzuki cross-coupling reaction has been employed for synthesizing difluorophenyl acetophenone derivatives, achieving high yields and showcasing the adaptability of palladium-catalyzed coupling methods in synthesizing complex acetophenone structures (Deng Ji-hua, 2008).

Molecular Structure Analysis

Molecular structure analysis, typically through spectroscopic methods like IR, NMR, and X-ray crystallography, confirms the configuration of synthesized compounds. For example, the structure of 4-(2',4'-difluorophenyl)acetophenone was characterized by IR, 1HNMR, and single crystal X-ray diffractometry, ensuring the accuracy of the synthetic process (Deng Ji-hua, 2008).

Chemical Reactions and Properties

Bromoacetophenone derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates. The bromination of acetophenones in sulfuric acid demonstrates the reactivity of the aromatic ring, leading to a mixture of brominated products depending on the reaction conditions (Y. Gol'dfarb et al., 1971). Additionally, bromoacetophenone-pyrrolecarboxamide conjugates have been explored for their photoinducible DNA cleaving activities, indicating the utility of bromoacetophenone derivatives in biochemical applications (P. Wender, R. Jeon, 1999).

Scientific Research Applications

Biological Baeyer–Villiger Oxidation

The biological Baeyer–Villiger oxidation of fluorinated acetophenones, including compounds related to 4'-Bromo-2-(4-fluorophenyl)acetophenone, has been studied using 19F nuclear magnetic resonance (NMR). This research explored the enzymatic conversion of these acetophenones to their corresponding phenyl acetates by Pseudomonas fluorescens and purified 4′-hydroxyacetophenone monooxygenase (HAPMO). The phenyl acetates produced are valuable intermediates for further chemical synthesis, indicating a significant application in the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

Enantioselective Microbial Reduction

An enantioselective microbial reduction process has been developed to produce chiral intermediates from 2-bromo-4-fluoro acetophenone, demonstrating the compound's utility in synthesizing biologically active molecules. Various microorganisms, including yeast and bacterial strains, have been used to achieve high yields and enantiomeric excess of the reduction product, showcasing the potential of 4'-Bromo-2-(4-fluorophenyl)acetophenone derivatives in the pharmaceutical industry (Patel et al., 2004).

Synthesis of Fluorinated Benzothiazepines and Pyrazolines

The compound has been employed as a precursor in the synthesis of various fluorinated benzothiazepines and pyrazolines, indicating its importance in medicinal chemistry. These synthesized compounds, derived from reactions involving 4-Bromo-2-fluorobenzaldehyde, have potential applications in drug development due to their anticipated biological activities (Jagadhani, Kundlikar, & Karale, 2015).

DNA Cleavage Studies

Bromofluoroacetophenone derivatives, including those related to 4'-Bromo-2-(4-fluorophenyl)acetophenone, have been explored for their DNA cleaving abilities upon excitation. These studies reveal potential applications in the development of novel photonucleases for genetic engineering and molecular biology research (Wender & Jeon, 2003).

properties

IUPAC Name

1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHOHVUUDBKYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558095
Record name 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2-(4-fluorophenyl)acetophenone

CAS RN

107028-32-0
Record name 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.